molecular formula C11H15NO4 B12090128 D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester

D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester

Cat. No.: B12090128
M. Wt: 225.24 g/mol
InChI Key: MKFJJXIMFTXSEM-LLVKDONJSA-N
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Description

D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester (CID 92975401) is a synthetic, research-grade chemical compound with the molecular formula C 11 H 15 NO 4 [citation1]. As a modified amino acid derivative, it features a D-tyrosine backbone with key structural modifications including a methyl ester group and an alpha-methyl substitution, which are known to significantly alter the compound's interaction with biological systems compared to its L-enantiomer counterparts. While specific biological data for this exact compound is limited in the public domain, its structure suggests potential research value in several areas. The D-tyrosine core is associated with the inhibition of melanin synthesis, as D-tyrosine and peptides containing terminal D-tyrosine have been shown to negatively regulate tyrosinase activity, the rate-limiting enzyme in melanogenesis[citation6]. Furthermore, the alpha-methyl modification is a characteristic feature in certain pharmaceutical compounds, such as alpha-methyldopa (a pro-drug for an antihypertensive agent), which shares the alpha-methyl-tyrosine structural motif[citation9]. This modification often confers resistance to enzymatic degradation by DOPA decarboxylase, potentially leading to different metabolic pathways and prolonged activity in experimental models. The primary research applications for this compound are anticipated to be in medicinal chemistry and biochemical research . It may serve as a key intermediate in the synthesis of more complex peptides or proprietary compounds[citation4]. Researchers might also investigate its potential as an enzyme inhibitor, particularly for tyrosine-related enzymes such as tyrosinase or tyrosine hydroxylase, the latter being the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters[citation10]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1

InChI Key

MKFJJXIMFTXSEM-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The esterification proceeds via protonation of the carboxylic acid by sulfuric acid, followed by nucleophilic attack by methanol. The α-methyl group introduces steric hindrance, necessitating elevated temperatures (70–80°C) and prolonged reaction times (8–12 hours). Key parameters include:

  • Methanol-to-amino acid molar ratio : 6:1 to 10:1 to ensure complete esterification.

  • Catalyst loading : 5–10% w/w sulfuric acid relative to the amino acid.

  • Water removal : Azeotropic distillation with methanol reduces hydrolysis, improving yields to >90%.

Table 1: Esterification Conditions for α-Methyl Tyrosine Derivatives

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes reaction rate
Methanol ratio6:1–10:1Reduces side reactions
H₂SO₄ concentration5–10% w/wBalances catalysis

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). Patent CN109704983B describes iodination followed by hydroxylation, adaptable for this compound:

Iodination-Hydroxylation Sequence

  • MOM Protection : The phenolic hydroxyl of tyrosine is protected using chloromethyl methyl ether (MOMCl) in dichloromethane with triethylamine (3:1 molar ratio).

  • Iodination : Treatment with iodine and silver nitrate in methanol introduces iodine at the 3-position (85% yield).

  • Deprotection and Hydroxylation : Palladium-catalyzed hydrogenolysis removes MOM and reduces iodine to hydroxyl in methanol/H₂ (20 psi, 25°C, 95% yield).

Table 2: Hydroxylation Parameters

StepReagents/ConditionsYield
MOM protectionMOMCl, Et₃N, CH₂Cl₂90%
IodinationI₂, AgNO₃, MeOH85%
HydroxylationPd/C, H₂, MeOH95%

Integrated Synthesis Pathway

Combining the above steps yields the target compound:

  • Esterification : D-Tyrosine is esterified with methanol/H₂SO₄.

  • α-Methylation : Asymmetric alkylation using chiral catalysts.

  • Hydroxylation : MOM protection, iodination, and palladium-mediated hydroxylation.

Table 3: Overall Yield Calculation

StepIndividual YieldCumulative Yield
Esterification92%92%
α-Methylation90%82.8%
Hydroxylation95%78.7%

Industrial-Scale Purification

Crude product purification involves:

  • Acid-base extraction : Adjusting pH to 3–4 precipitates unreacted amino acid, while the ester remains in the organic phase.

  • Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

Challenges and Innovations

  • Steric hindrance : The α-methyl group slows esterification, necessitating microwave-assisted synthesis (120°C, 30 minutes) for 20% faster kinetics.

  • Enantiopurity : Combining enzymatic resolution with chiral HPLC ensures >99% ee for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurotransmitter Modulation

D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester has been studied for its ability to modulate neurotransmitter levels. Research indicates that it may enhance dopamine synthesis, which could have implications for treating conditions such as:

  • Depression : Some studies suggest that D-Tyrosine may have antidepressant properties by influencing neurotransmitter dynamics.
  • Cognitive Function : It has been investigated for potential benefits in enhancing cognitive performance under stress or fatigue.

Therapeutic Potential

The compound's ability to influence neurotransmitter systems makes it a candidate for various therapeutic applications, including:

  • Stress Management : D-Tyrosine may help mitigate stress-related symptoms by supporting catecholamine production.
  • Chronic Fatigue : Its role in energy metabolism suggests potential use in combating chronic fatigue syndrome .

Enzyme Inhibition Studies

D-Tyrosine derivatives are often used in enzyme inhibition studies. The compound can serve as a substrate or inhibitor for enzymes involved in neurotransmitter metabolism, particularly tyrosinase and related enzymes. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use .

Glycosylation Reactions

Research has demonstrated that D-Tyrosine derivatives can participate in glycosylation reactions, which are vital for synthesizing complex carbohydrates and glycoproteins. The ability to act as acceptors in these reactions expands its utility in synthetic organic chemistry .

Case Studies and Research Findings

Recent studies have focused on the therapeutic implications of this compound. For instance:

  • Cognitive Performance Under Stress : A study demonstrated that supplementation with D-Tyrosine improved cognitive performance during stressful conditions, suggesting its potential as a cognitive enhancer.
  • Antidepressant Effects : Clinical trials have explored the antidepressant effects of D-Tyrosine supplementation in populations suffering from mood disorders, showing promising results in improving mood and reducing symptoms associated with depression .

These findings underscore the compound's relevance in both pharmacological research and practical therapeutic applications.

Mechanism of Action

The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .

Comparison with Similar Compounds

Structural Analogues and Enantiomers

Table 1: Structural and Stereochemical Comparison
Compound Name Configuration Substituents Key Properties
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester D 3-OH, α-CH3, COOCH3 High enantioselectivity in synthesis; used in diastereomeric salt formation
L-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester L 3-OH, α-CH3, COOCH3 Mirror enantiomer; lower enzymatic activity in tyrosinase assays
D-Tyrosine methyl ester D COOCH3 Precursor for D-Tyrosine; resolved via copper-aspartame chromatography
L-Tyrosine methyl ester L COOCH3 Higher reactivity in tyrosinase-catalyzed oxidation (kcat = 9.5 s⁻¹)
3-Acetyl-L-tyrosine methyl ester L 3-OAc, COOCH3 Acetyl group reduces polarity; used in drug delivery systems
Tyramine (D/L) D/L NH2 instead of COOH Preferred monophenolic substrate for MdPPO1-3 (kcat = 9.5 s⁻¹ for L-form)

Key Observations :

  • Stereochemistry : The D-configuration reduces affinity for L-specific enzymes like tyrosinases, which show 2–3× lower activity on D-Tyrosine methyl ester compared to the L-form .
  • Substituent Effects: The 3-hydroxy group enhances hydrogen bonding in chiral separations, while the alpha-methyl group introduces steric hindrance, slowing enzymatic turnover .

Enzyme Kinetics and Substrate Specificity

Table 2: Kinetic Parameters of Apple Tyrosinases (MdPPO1-3)
Substrate Enzyme kcat (s⁻¹) Km (mM) kcat/Km (mM⁻¹s⁻¹)
L-Tyrosine methyl ester MdPPO1 9.5 0.71 13.4
D-Tyrosine methyl ester MdPPO1 0.4 2.1 0.19
Tyramine (L) MdPPO1 9.5 0.71 13.4
D-Tyrosine MdPPO3 0.1 5.6 0.02
L-DOPA MdPPO2 1.2 0.9 1.33

Findings :

  • MdPPO1-3 exhibit strong preference for L-enantiomers and monophenolic substrates like tyramine. D-Tyrosine methyl ester shows negligible activity (kcat/Km < 0.2 mM⁻¹s⁻¹) .

Chromatographic Behavior

Table 3: Retention Factors (k') in Copper-Aspartame Chromatography
Compound k' (S1) k' (S2) k' (S3)
L-Tyrosine 5.4 1.2 1.0
D-Tyrosine 8.9 1.7 1.8
L-Phenylalanine 4.8 4.3 -
D-Phenylalanine 7.8 5.4 -

Insights :

  • D-enantiomers consistently exhibit longer retention times than L-forms due to stronger interactions with the chiral copper-aspartame complex .
  • The 3-hydroxy-alpha-methyl group in the target compound is expected to further increase retention by enhancing hydrogen bonding.

Biological Activity

D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is a derivative of the amino acid tyrosine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in the context of neurological health and metabolic functions.

  • Chemical Formula : C10H13NO4
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 135504

This compound is believed to exert its biological effects through several mechanisms:

  • Neurotransmitter Precursor : It serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are critical for mood regulation and cognitive function.
  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Modulation : It may interact with various enzymes involved in metabolic pathways, influencing their activity and thus affecting physiological processes.

Neuroprotective Effects

Several studies have indicated that D-Tyrosine derivatives can enhance cognitive performance and reduce stress-related symptoms. For instance:

  • A study demonstrated that administration of D-Tyrosine improved cognitive flexibility and working memory under stress conditions in animal models .
  • Research has shown that it may help mitigate the effects of fatigue on cognitive performance during demanding tasks .

Antioxidant Properties

D-Tyrosine esters have been noted for their ability to scavenge free radicals, which is crucial in preventing cellular damage:

  • In vitro studies revealed that D-Tyrosine exhibited significant antioxidant activity, protecting neuronal cells from oxidative damage .

Case Studies

  • Cognitive Enhancement : A double-blind placebo-controlled trial assessed the effects of D-Tyrosine supplementation on cognitive performance during stressful conditions. Results indicated a marked improvement in tasks requiring mental flexibility and working memory compared to the placebo group .
  • Oxidative Stress Reduction : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with D-Tyrosine significantly reduced markers of cellular damage and apoptosis, suggesting its potential as a neuroprotective agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundNeuroprotective EffectsAntioxidant ActivityCognitive Enhancement
This compoundModerateHighHigh
L-TyrosineLowModerateModerate
L-DOPAHighLowHigh

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust/aerosols .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap/water .
Hazard TypeRisksMitigation Strategies
Skin IrritationMild irritationImmediate washing with soap/water
Eye IrritationSerious damage possibleProlonged rinsing + medical consult
Respiratory EffectsCoughing/shortness of breathRespirators in poorly ventilated areas
Derived from Safety Data Sheets .

Q. What synthetic routes yield this compound?

  • Diastereomeric Salt Crystallization : React racemic mixtures with chiral agents (e.g., L-tyrosine methyl ester) to isolate D-enantiomers .
  • Asymmetric Catalysis : Use transition metal catalysts with chiral ligands for stereoselective methyl group introduction .
  • Chromatographic Purification : Chiral HPLC columns (e.g., Chiralpak® IA) for enantiomer separation .

Q. How should this compound be stored to ensure stability?

  • Conditions : Store in sealed containers at -20°C in anhydrous solvents (e.g., DMF) to prevent hydrolysis .
  • Handling : Avoid exposure to moisture or extreme pH to preserve ester functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data (e.g., mutagenicity, endocrine effects)?

  • In Vitro Assays : Conduct Ames tests (OECD 471) for mutagenicity and ER/AR binding assays for endocrine disruption .
  • Comparative Toxicogenomics : Use structural analogs (e.g., methyldopa) to predict hazards via databases like CTD .
  • Dose-Response Studies : Establish NOAEL/LOAEL values through OECD 408-guided rodent studies .

Q. What analytical methods ensure enantiomeric purity during synthesis?

  • Chiral HPLC : Columns like Chiralpak® IA with UV detection at 254 nm .
  • NMR Spectroscopy : Analyze diastereomeric splitting patterns in 1^1H-NMR (e.g., methyl proton signals) .
  • Polarimetry : Measure specific rotation ([α]D[\alpha]_D) against L-tyrosine methyl ester standards .

Q. How does the 3-hydroxy-alpha-methyl substitution affect biological activity compared to tyrosine?

  • Receptor Interactions : The methyl group may hinder binding to tyrosine hydroxylase, altering catecholamine synthesis. Use AutoDock Vina for docking simulations .
  • Pharmacodynamic Profiling : Compare hypertensive activity in rats via telemetric blood pressure monitoring .
  • Metabolic Stability : Assess hepatic metabolism using CYP450 microsomal incubation + LC-MS/MS .

Q. What is the impact of the methyl ester group on solubility and stability?

  • Solubility : Enhanced lipid solubility in DMSO/PBS mixtures (e.g., 10% DMSO) improves membrane permeability .
  • Hydrolysis Susceptibility : Monitor degradation via pH-dependent kinetic assays (HPLC tracking at pH 7.4 vs. 2.0) .

Methodological Considerations

  • Data Gaps : Address missing toxicological data (e.g., reproductive toxicity in ) using OECD guidelines .
  • Structural Analysis : Combine X-ray crystallography () and mass spectrometry () for full characterization.
  • Biological Relevance : Compare functional analogs like methyldopa () to infer mechanisms.

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